N-(1-Cyanocyclopentyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
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Description
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Structural modifications of the products can be achieved via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is embellished with two basic and hydrogen bond acceptor (HBA) nitrogen atoms, and one hydrogen bond donor (HBD) NH .Chemical Reactions Analysis
The ring allows structural modifications at five positions namely N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at the later stage of functional group modification .Scientific Research Applications
Synthesis and Biological Activity
- Enaminones as Building Blocks : Enaminones have been utilized to synthesize substituted pyrazoles with antitumor and antimicrobial activities. This research demonstrates the potential of pyrazole derivatives in developing therapeutic agents with significant biological effects (S. Riyadh, 2011).
- Bioactive Sulfonamide Thiazole Derivatives : Novel heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety have shown potent insecticidal effects, indicating the role of such derivatives in agricultural applications (Nanees N. Soliman et al., 2020).
- Functional Substituted Pyrazolo[1,5-a]pyrimidine Derivatives : The regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles highlights the chemical versatility of pyrazolo[1,5-a]pyrimidine derivatives, which could be relevant for pharmacological developments (M. Moustafa et al., 2022).
Photophysical Properties and Synthesis Methods
- Synthesis of Fluorescent Pyrazolopyridine Derivatives : Research into the synthesis of fluorescent pyrazolopyridine annulated heterocycles reveals the potential for these compounds in developing fluorescent probes, which are crucial in biological imaging and diagnostics (Shivaraj P. Patil et al., 2011).
Potential Therapeutic Applications
- Phosphodiesterase 1 Inhibitors : A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and investigated as phosphodiesterase 1 (PDE1) inhibitors, demonstrating the importance of pyrazolo[3,4-d]pyrimidine derivatives in developing treatments for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016).
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-10-8-12(13-11(2)20-21(3)14(13)18-10)15(22)19-16(9-17)6-4-5-7-16/h8H,4-7H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNRRQGAQZUQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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